molecular formula C22H18ClN3O3S B6546169 N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895438-65-0

N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide

Cat. No. B6546169
CAS RN: 895438-65-0
M. Wt: 439.9 g/mol
InChI Key: VWBDODOTWLEGTR-UHFFFAOYSA-N
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Description

The compound “N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide” is a complex organic molecule that contains several functional groups. These include a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring, and a pyridine ring, which is a basic heterocyclic aromatic compound similar to benzene and pyridine, but has one CH group replaced by nitrogen .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzothiazole ring, followed by the introduction of the chloro, methoxy, and pyridinylmethyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The benzothiazole and pyridine rings are planar, contributing to the overall stability of the molecule. The electron-withdrawing chloro group and electron-donating methoxy groups would have an impact on the electronic distribution within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings might suggest that it has moderate to high solubility in organic solvents . The compound might also exhibit strong UV absorption due to the presence of the conjugated system of double bonds in the aromatic rings .

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

This compound and its derivatives have been evaluated for their anti-inflammatory and analgesic activities . The anti-inflammatory activity of these compounds is mediated chiefly through inhibition of biosynthesis of prostaglandins . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .

Antimicrobial Activity

The compound has been synthesized and investigated for its antimicrobial properties . The investigation of antibacterial and antifungal screening data revealed that all the tested compounds showed moderate to good inhibition at 12.5–100 μg/mL in DMSO .

Antifungal Activity

Benzothiazole derivatives, including this compound, have been associated with antifungal activities . They have been investigated for their larvicidal and adulticidal activities against Aedes aeaegypti .

Antiprotozoal Activity

Benzothiazole derivatives have been associated with antiprotozoal activities . They have been used in the treatment of diseases caused by protozoa .

Anticancer Activity

Benzothiazole derivatives have been associated with anticancer activities . They have been used in the treatment of various types of cancer .

Anticonvulsant Activity

Benzothiazole derivatives have been associated with anticonvulsant activities . They have been used in the treatment of epilepsy and other seizure disorders .

Antihypertensive Activity

Benzothiazole derivatives have been associated with antihypertensive activities . They have been used in the treatment of high blood pressure .

Antidiabetic Activity

Benzothiazole derivatives have been associated with antidiabetic activities . They have been used in the treatment of diabetes .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, benzothiazole derivatives have been studied for their antimicrobial, antifungal, and anticancer activities . The mechanism of action would likely involve interactions with biological macromolecules, such as proteins or DNA .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. This could involve modifications to improve its activity, reduce its toxicity, or improve its pharmacokinetic properties .

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-28-18-7-3-6-16(20(18)29-2)21(27)26(13-14-5-4-10-24-12-14)22-25-17-9-8-15(23)11-19(17)30-22/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBDODOTWLEGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide

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